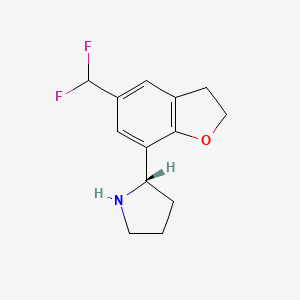
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is a chiral compound that features a difluoromethyl group attached to a dihydrobenzofuran ring, which is further connected to a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine typically involves the difluoromethylation of a suitable precursor. One common method involves the use of S-(difluoromethyl)sulfonium salts, which react with aliphatic alcohols to form the corresponding alkyl difluoromethyl ethers under mild reaction conditions . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes such as batch or flow processes. The use of fluorinated diazoalkanes in cycloaddition reactions has been reported as a complementary approach for the synthesis of fluorinated compounds . These methods allow for the safe and scalable production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.
Applications De Recherche Scientifique
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of (S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used in promoting organic transformations.
Uniqueness
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is unique due to its specific combination of a difluoromethyl group with a dihydrobenzofuran and pyrrolidine moiety. This unique structure imparts specific chemical and physical properties that are valuable in various applications, particularly in pharmaceuticals and materials science.
Propriétés
Formule moléculaire |
C13H15F2NO |
|---|---|
Poids moléculaire |
239.26 g/mol |
Nom IUPAC |
(2S)-2-[5-(difluoromethyl)-2,3-dihydro-1-benzofuran-7-yl]pyrrolidine |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)9-6-8-3-5-17-12(8)10(7-9)11-2-1-4-16-11/h6-7,11,13,16H,1-5H2/t11-/m0/s1 |
Clé InChI |
YMFRPJNYKSICDP-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=CC3=C2OCC3)C(F)F |
SMILES canonique |
C1CC(NC1)C2=CC(=CC3=C2OCC3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
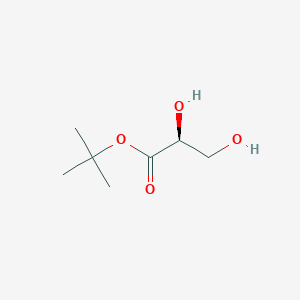
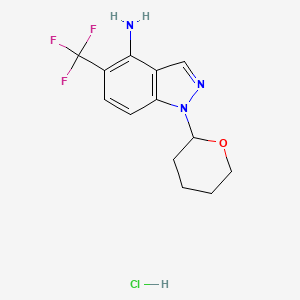
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
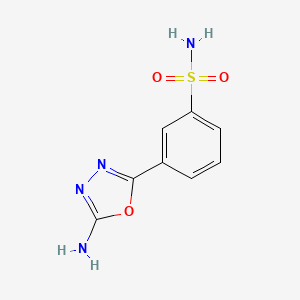
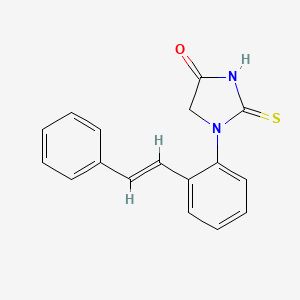

![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)

![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

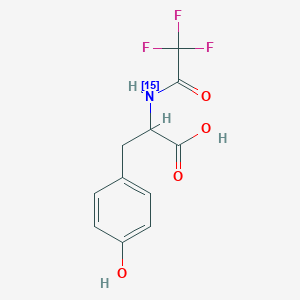
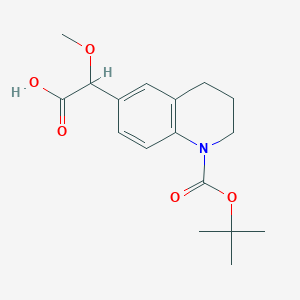
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)
